Levonorgestrel Impurity A
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Overview
Description
8(14)-Dehydro Norgestrel is a synthetic steroidal progestin, which is a derivative of norgestrel. It is used primarily in hormonal contraceptives and hormone replacement therapy. This compound is known for its high potency and effectiveness in regulating reproductive hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8(14)-Dehydro Norgestrel involves multiple steps, starting from basic steroidal precursors. The process typically includes the following steps:
Hydroxylation: Introduction of hydroxyl groups to the steroid nucleus.
Ethynylation: Addition of an ethynyl group to the steroid structure.
Dehydrogenation: Removal of hydrogen atoms to form double bonds, resulting in the dehydro form of norgestrel.
Industrial Production Methods
Industrial production of 8(14)-Dehydro Norgestrel follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of reactants are processed in batches.
Continuous Flow Processing: Reactants are continuously fed into the reaction chamber, and products are continuously removed, allowing for more efficient production.
Chemical Reactions Analysis
Types of Reactions
8(14)-Dehydro Norgestrel undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Addition of hydrogen atoms to reduce double bonds.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various hydroxylated, ethynylated, and dehydrogenated derivatives of the original compound.
Scientific Research Applications
8(14)-Dehydro Norgestrel has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Used in the development of contraceptives and hormone replacement therapies.
Industry: Employed in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
8(14)-Dehydro Norgestrel exerts its effects by binding to progesterone receptors in the body. This binding inhibits ovulation, alters the cervical mucus to prevent sperm penetration, and changes the endometrial lining to prevent implantation. The molecular targets include the hypothalamus, pituitary gland, and reproductive organs.
Comparison with Similar Compounds
Similar Compounds
Levonorgestrel: A stereoisomer of norgestrel with similar hormonal activity.
Norgestimate: Another synthetic progestin used in contraceptives.
Desogestrel: A third-generation progestin with a different side chain structure.
Uniqueness
8(14)-Dehydro Norgestrel is unique due to its high potency and specific binding affinity to progesterone receptors. It has a distinct dehydro structure that differentiates it from other progestins, providing unique pharmacological properties.
Properties
IUPAC Name |
13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-17,23H,3,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGNQOCLJHWTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4CCC3=C1CCC2(C#C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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